molecular formula C32H36N2O2 B2487957 5,12-Dibutyl-1,3,8,10-tetramethyquinacridone CAS No. 850815-10-0

5,12-Dibutyl-1,3,8,10-tetramethyquinacridone

Cat. No. B2487957
CAS RN: 850815-10-0
M. Wt: 480.652
InChI Key: RVSPZYKDKQUWTO-UHFFFAOYSA-N
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Description

5,12-Dibutyl-1,3,8,10-tetramethyquinacridone (DBTMQ) is a novel quinacridone derivative with a wide range of applications in the fields of scientific research and laboratory experiments. It is a highly stable, water-soluble, and non-toxic compound with a wide range of biological and physiological effects. DBTMQ has been extensively studied and its unique properties have made it an attractive compound for researchers.

Scientific Research Applications

Luminescent Properties and Applications in Organic Electroluminescent Devices

Research by Wang et al. (2007) investigates the synthesis and luminescent properties of alkyl and dendron substituted quinacridones, including a derivative similar to 5,12-Dibutyl-1,3,8,10-tetramethyquinacridone. Their findings indicate potential applications in organic electroluminescent devices (OLEDs), highlighting the fluorescence concentration quenching suppression and enhanced emission intensity in concentrated solutions and solid states, making these compounds suitable for high-performance OLED fabrication using low-cost solution process techniques (Wang et al., 2007).

Application in Microfluidic Electrogenerated Chemiluminescence Devices

The research conducted by Koinuma et al. (2021) and Kato et al. (2022) explores the use of 5,12-Dibutyl-1,3,8,10-tetramethylquinacridone (TMDBQA) in microfluidic electrogenerated chemiluminescence (ECL) devices. Their studies reveal that TMDBQA, when used as a fluorescent guest molecule, exhibits bright green emission, demonstrating its potential as an effective component in developing novel light-emitting devices. This research opens new possibilities for using TMDBQA in advanced lighting and display technologies (Koinuma et al., 2021); (Kato et al., 2022).

properties

IUPAC Name

5,12-dibutyl-1,3,8,10-tetramethylquinolino[2,3-b]acridine-7,14-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N2O2/c1-7-9-11-33-25-17-24-26(18-23(25)31(35)29-21(5)13-19(3)15-27(29)33)34(12-10-8-2)28-16-20(4)14-22(6)30(28)32(24)36/h13-18H,7-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSPZYKDKQUWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC(=CC(=C2C(=O)C3=CC4=C(C=C31)C(=O)C5=C(C=C(C=C5N4CCCC)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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